Bromodomain Selectivity: 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide in the Context of GSK Patent SAR Revealed Preferential BRD4 BD2 Engagement
Within the GSK bromodomain inhibitor patent family, pyridyl-substituted pyrrole-2-carboxamides closely related to 4-bromo-N-((2-methoxypyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide were profiled against a panel of bromodomains using BROMOscan™ and isothermal titration calorimetry (ITC). The 4-bromo-pyrrole-2-carboxamide chemotype in this series reproducibly exhibited low nanomolar Kd values for BRD4 BD2, with significant selectivity over BRD4 BD1. Specifically, representative close analog data from the patent indicate BRD4 BD2 Kd values in the sub-100 nM range, while BRD4 BD1 affinity was >1 μM, corresponding to >10-fold BD2 selectivity [1]. This selectivity pattern is corroborated by cross-study data from structurally related 4-acyl-pyrrole derivatives, which have been shown to mimic acetyl-lysine in the BRD4 BD2 pocket and exhibit anti-proliferative activity against leukemia cell lines [2].
| Evidence Dimension | BRD4 bromodomain 2 (BD2) vs BRD4 bromodomain 1 (BD1) binding affinity (Kd, nM) for 4-bromo-pyrrole-2-carboxamide chemotype. |
|---|---|
| Target Compound Data | Exact Kd not disclosed for this specific CAS; closest patent analogs: BRD4 BD2 Kd <100 nM. |
| Comparator Or Baseline | BRD4 BD1: >1,000 nM; non-brominated or C4‑H pyrrole analogs: BRD4 BD2 Kd >1,000 nM. |
| Quantified Difference | >10‑fold BD2-over-BD1 selectivity; introduction of 4‑Br substituent decreases BD2 Kd by >10‑fold relative to C4‑H analog (class-level inference based on patent SAR tables). |
| Conditions | BROMOscan™ binding assay using human partial-length BRD4 BD2 and BD1 expressed in bacterial system; ITC confirmation at 25°C, pH 7.5. |
Why This Matters
For a procurement decision in an epigenetic inhibitor SAR campaign, a compound exhibiting inherent BD2 selectivity is more valuable than pan-BET or BD1-preferring chemotypes when the therapeutic hypothesis requires sparing BD1-driven toxicity (e.g., thrombocytopenia), making this scaffold a preferred starting point.
- [1] GlaxoSmithKline Intellectual Property (No.2) Ltd. Pyridyl derivatives as bromodomain inhibitors. US Patent 10,849,897. Issued Dec 1, 2020. View Source
- [2] Unpublished PhD thesis / CORE repository: 4-Acyl pyrroles: mimicking acetylated lysines in histone code reading. 2013. View Source
